Pomalidomide-PEG3-C2-NH2

説明

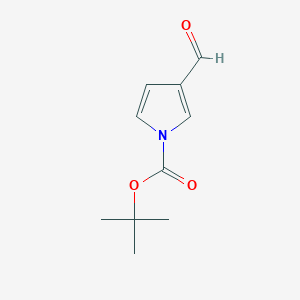

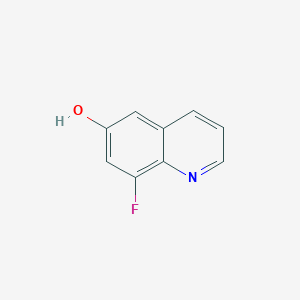

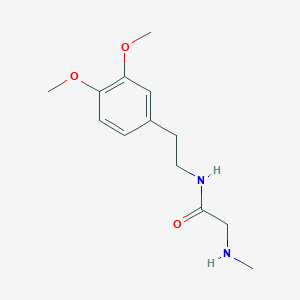

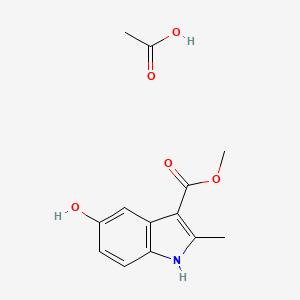

Pomalidomide-PEG3-C2-NH2 is a Pomalidomide-based cereblon ligand with a linker . It is a useful precursor for the synthesis of PROTAC (Proteolysis-Targeting Chimeras) degraders . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant amine for reactivity with a carboxyl group on the target ligand .

Synthesis Analysis

A continuous 3–4 step flow approach has been described for the synthesis of pomalidomide, yielding 38–47% overall . This compound can be used for the synthesis of PROTACs .Molecular Structure Analysis

The chemical formula of this compound is C21H28N4O7 . Its exact mass is 448.20 and its molecular weight is 448.476 .Chemical Reactions Analysis

This compound is carboxyl reactive . It enables the synthesis of molecules for targeted protein degradation and PROTAC technology .Physical And Chemical Properties Analysis

The elemental analysis of this compound is as follows: Carbon 56.24%, Hydrogen 6.29%, Nitrogen 12.49%, and Oxygen 24.97% .科学的研究の応用

Pomalidomide in Multiple Myeloma Treatment

Efficacy in Heavily Pretreated Patients : Pomalidomide, combined with dexamethasone, has shown significant efficacy in heavily pretreated multiple myeloma patients, improving overall response rates and survival outcomes (Cerchione et al., 2018).

Role in Relapsed and Refractory Multiple Myeloma : Pomalidomide is effective in treating relapsed or refractory myeloma, especially in patients who are refractory to lenalidomide and bortezomib (Chanan-Khan et al., 2013).

Mechanisms of Action

Immunomodulatory Effects : Pomalidomide exhibits immunomodulatory properties, impacting T regulatory cells and potentially overcoming barriers to tumor-specific immunity (Galustian et al., 2009).

Impact on Hematological Malignancies : It affects both cellular and humoral aspects of the immune system, with anti-angiogenic properties as well (Kotla et al., 2009).

Clinical Applications

Fetal Hemoglobin Induction : Pomalidomide can induce fetal-like erythroid differentiation, potentially useful in treating sickle cell anemia (Dulmovits et al., 2016).

Synergistic Effects with Dexamethasone : In lenalidomide-resistant multiple myeloma, pomalidomide combined with dexamethasone shows potent anti-tumor responses (Rychak et al., 2016).

Pharmacokinetics and Drug Interaction

Metabolism and Excretion : Pomalidomide undergoes extensive metabolism before excretion, primarily through the urine, involving cytochrome P450-mediated hydroxylation (Hoffmann et al., 2012).

Drug-Drug Interaction Potential : Pomalidomide shows low potential for clinically relevant drug-drug interactions, making it a safe option in combination therapies (Kasserra et al., 2015).

作用機序

Target of Action

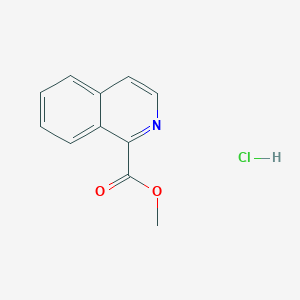

Pomalidomide-PEG3-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand . The primary target of this compound is the protein cereblon , which plays a crucial role in the ubiquitin-proteasome system (UPS), a pathway responsible for protein degradation .

Mode of Action

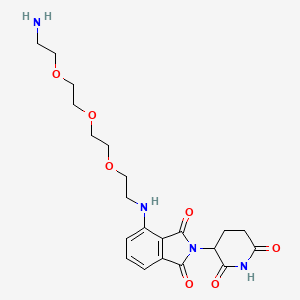

The compound operates through the Proteolysis Targeting Chimera (PROTAC) technology . It binds simultaneously to the protein of interest (POI) and the E3 ligase, inducing ubiquitylation of the POI . This ubiquitylation signals for the degradation of the POI by the UPS . After the degradation, the PROTAC molecule is released and can bind to another POI, repeating the process .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, maintaining protein homeostasis . By targeting specific proteins for degradation, this compound can influence various downstream effects depending on the function of the degraded protein.

Pharmacokinetics

It’s worth noting that the compound’s water solubility and stability are generally enhanced due to the presence of the peg3 linker .

Result of Action

The result of this compound’s action is the targeted degradation of specific proteins . For instance, one study showed that a compound synthesized using this compound was able to degrade focal adhesion tyrosine kinase (PTK2) in human hepatocellular carcinoma cell lines .

将来の方向性

特性

IUPAC Name |

4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O7/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27/h1-3,16,23H,4-13,22H2,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLUGXFCRRSPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3115277.png)

![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3115280.png)

![[(2R)-oxetan-2-yl]methanamine](/img/structure/B3115287.png)

![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3115298.png)